

An In-depth Technical Guide on the Thermodynamic Properties of Selenium Cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Selenium cyanide*

Cat. No.: *B1620110*

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the thermodynamic properties of **selenium cyanide** ($\text{Se}(\text{CN})_2$). It is important to note that experimentally determined thermodynamic data for this compound are scarce in publicly available literature. The information presented herein is a compilation of available computed data, structural information, and detailed descriptions of established experimental protocols applicable to the determination of such properties.

Introduction to Selenium Cyanide

Selenium cyanide, also known as selenium dicyanide, is an inorganic compound with the chemical formula $\text{Se}(\text{CN})_2$. It belongs to the class of pseudohalogens and is known to be a reactive and unstable substance, primarily of interest in research and specialized chemical synthesis.^[1] Due to its instability, a comprehensive experimental characterization of its thermodynamic properties has not been widely reported. However, understanding these properties is crucial for predicting its reactivity, stability, and potential applications in various fields, including materials science and drug development.

Available Physicochemical and Structural Data

While extensive experimental thermodynamic data is lacking, some fundamental properties and structural information for selenium dicyanide have been computed or determined. This information is summarized in the table below.

Property	Value	Data Type	Reference
Molecular Formula	C ₂ N ₂ Se	-	[1]
Molecular Weight	131.01 g/mol	Computed	[1]
CAS Number	2180-01-0	-	[1]
Crystal System	Orthorhombic	Experimental	[1]
Space Group	Pbca	Experimental	[1]
Lattice Parameters	a = 8.632 Å, b = 6.847 Å, c = 12.8151 Å, α = β = γ = 90.0°	Experimental	[1]
Ionization Energy	10.96 ± 0.02 eV	Calculated	
logP (Octanol/Water)	-0.347	Calculated	
Water Solubility (logS)	1.90	Calculated	

Table 1: Summary of available physicochemical and structural data for Selenium Dicyanide.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like **selenium cyanide** requires specialized experimental techniques due to its likely reactivity and volatility. The following sections detail the methodologies for key experiments that would be employed for this purpose.

The synthesis of **selenium cyanide** and related compounds, such as triselenium dicyanide, has been reported and can serve as a precursor to experimental thermodynamic studies. A common method involves the in-situ generation from selenium dioxide and malononitrile.[\[2\]](#)[\[3\]](#)

Protocol for in-situ generation of Triselenium Dicyanide (adaptable for Se(CN)₂):

- Reactants: 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 equiv), malononitrile (1.5 equiv), and selenium dioxide (3.0 equiv).[\[3\]](#)

- Solvent: Dimethyl sulfoxide (DMSO).[3]
- Procedure:
 - To a solution of the starting amine in DMSO, add malononitrile and selenium dioxide.
 - Stir the reaction mixture at a controlled temperature (e.g., 40 °C).[3]
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture containing the **selenium cyanide** species can be used for further reactions or attempts at isolation and purification.

It is crucial to handle selenium compounds and cyanides with extreme caution in a well-ventilated fume hood due to their high toxicity.

Calorimetry is a primary technique for measuring the heat changes associated with chemical reactions and physical processes, which are fundamental to determining enthalpy of formation (ΔH_f°) and heat capacity (Cp).[4][5][6][7][8]

3.2.1. Constant-Pressure Calorimetry (for reactions in solution):

This method is suitable for measuring the enthalpy of reaction (ΔH_{rxn}) for processes in the liquid phase.

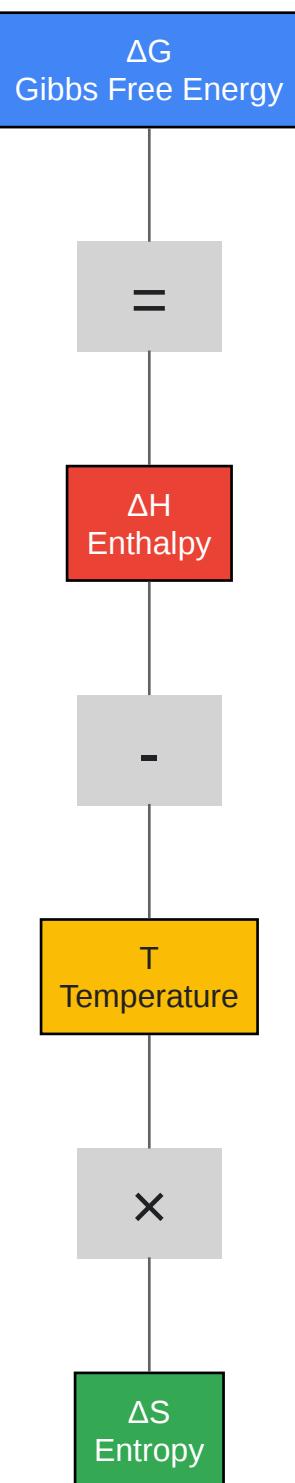
- Apparatus: A constant-pressure calorimeter, often a well-insulated container like a coffee-cup calorimeter, equipped with a precise thermometer and a stirrer.[6]
- Procedure:
 - A known amount of a reactant is dissolved in a known volume of solvent within the calorimeter, and the initial temperature ($T_{initial}$) is recorded.
 - A known amount of the second reactant is added, and the reaction is initiated.
 - The temperature is monitored continuously until it reaches a stable final value (T_{final}).

- The heat absorbed or released by the solution (q_{soln}) is calculated using the formula:
 $q_{\text{soln}} = m \times C_s \times \Delta T$ where m is the mass of the solution, C_s is its specific heat capacity, and ΔT is the temperature change ($T_{\text{final}} - T_{\text{initial}}$).[\[6\]](#)
- The heat of the reaction (q_{rxn}) is the negative of the heat change of the solution ($q_{\text{rxn}} = -q_{\text{soln}}$), assuming no heat is lost to the surroundings.[\[7\]](#)
- The molar enthalpy of reaction is then calculated by dividing q_{rxn} by the number of moles of the limiting reactant.

3.2.2. Bomb Calorimetry (for combustion reactions):

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

- Apparatus: A bomb calorimeter, which is a constant-volume, high-pressure vessel surrounded by a water bath.
- Procedure:
 - A precisely weighed sample of the substance is placed in the bomb, which is then sealed and pressurized with excess oxygen.
 - The bomb is submerged in a known mass of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically.
 - The final temperature of the water is recorded after thermal equilibrium is reached.
 - The heat released by the combustion is calculated based on the temperature change and the total heat capacity of the calorimeter and water.

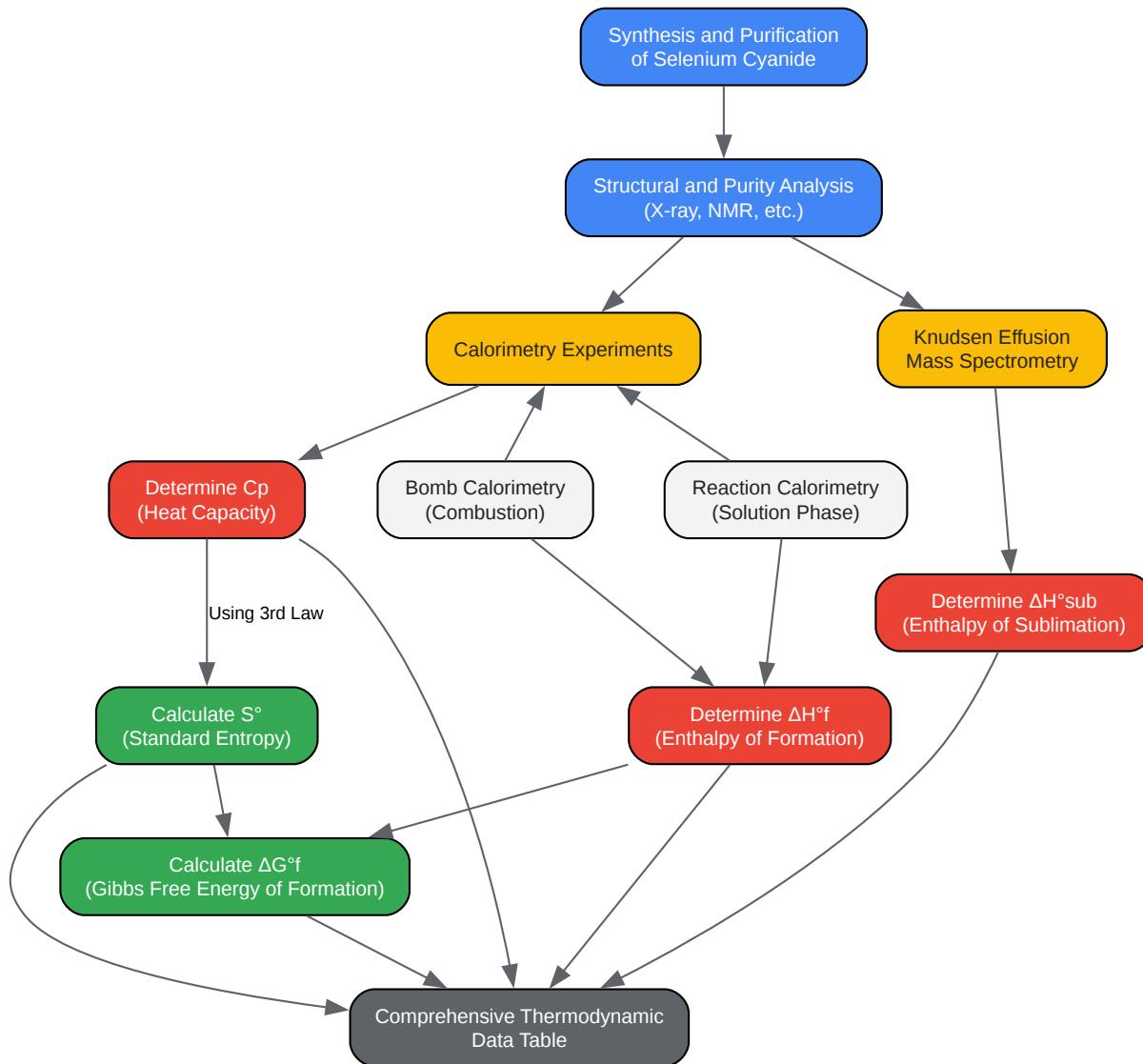

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for studying the thermodynamics of vaporization of low-volatility substances. It can be used to determine vapor pressures and, subsequently, the enthalpy of sublimation ($\Delta H_{\text{sub}}^\circ$).[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Apparatus: A Knudsen cell (a small, heated container with a tiny orifice) coupled with a mass spectrometer.[12]
- Procedure:
 - A sample of the substance is placed in the Knudsen cell, which is then heated under high vacuum to a specific temperature.
 - The substance establishes a vapor-phase equilibrium within the cell.
 - A molecular beam of the vapor effuses through the orifice and is analyzed by the mass spectrometer to identify the gaseous species and their partial pressures.[12]
 - By measuring the partial pressures at different temperatures, the Clausius-Clapeyron equation can be used to determine the enthalpy of sublimation. This is often done by plotting the natural logarithm of the partial pressure versus the inverse of the temperature (a van't Hoff plot), where the slope is proportional to $-\Delta H_{sub}^{\circ}/R$ (R is the gas constant).

Thermodynamic Relationships and Experimental Workflow

The fundamental thermodynamic properties are interconnected. The spontaneity of a process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the Gibbs-Helmholtz equation.[13][14][15][16]

The relationship between Gibbs free energy, enthalpy, and entropy is a cornerstone of chemical thermodynamics.



[Click to download full resolution via product page](#)

Figure 1: The Gibbs-Helmholtz equation relating ΔG , ΔH , and ΔS .

A logical workflow for the comprehensive thermodynamic characterization of a newly synthesized or poorly understood compound like **selenium cyanide** is crucial for obtaining

reliable data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selenium dicyanide | C₂N₂Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Calorimetry [chem.purdue.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Knudsen Effusion MS [massint.co.uk]
- 11. msinstruments.us [msinstruments.us]
- 12. electrochem.org [electrochem.org]
- 13. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Selenium Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620110#thermodynamic-properties-of-selenium-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com